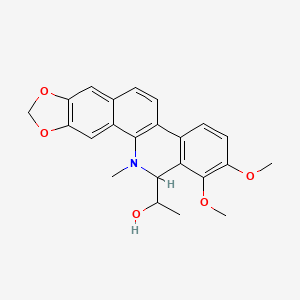

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine

Description

Properties

Molecular Formula |

C23H23NO5 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)ethanol |

InChI |

InChI=1S/C23H23NO5/c1-12(25)21-20-14(7-8-17(26-3)23(20)27-4)15-6-5-13-9-18-19(29-11-28-18)10-16(13)22(15)24(21)2/h5-10,12,21,25H,11H2,1-4H3 |

InChI Key |

KGXGGTSECNVCSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a naturally occurring benzophenanthridine alkaloid that has garnered interest within the scientific community for its potential role in modulating key cellular processes implicated in neurodegenerative diseases. This guide provides a comprehensive overview of its chemical properties, natural sources, synthesis, and known biological activities, with a particular focus on its effects on cellular organelles.

Chemical and Physical Properties

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a derivative of the well-known alkaloid chelerythrine. The introduction of a hydroxyethyl group at the 6-position and the reduction of the C5-C6 double bond significantly alter its chemical and physical properties compared to the parent compound.

| Property | Value | Source |

| Molecular Formula | C23H23NO5 | [1] |

| Molecular Weight | 393.43 g/mol | [1] |

| CAS Number | 2715007-88-6 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Natural Occurrence and Isolation

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine has been isolated from the root and leaves of Macleaya cordata, a plant belonging to the Papaveraceae family.[2][3] This plant is a rich source of various bioactive alkaloids, including sanguinarine and chelerythrine.

Isolation Methodology

The isolation of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine from Macleaya cordata typically involves the following steps:

-

Extraction: The dried and powdered plant material (roots or leaves) is extracted with a suitable solvent, such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids.

-

Chromatography: The alkaloid-rich fraction is then purified using a combination of chromatographic techniques, which may include:

-

Silica gel column chromatography

-

Sephadex LH-20 chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC)

-

Mass spectrometry has been used to guide the isolation of this specific compound from the complex mixture of alkaloids present in the plant extract.[3] The structure of the isolated compound has been elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and confirmed by X-ray crystallographic analysis.[2]

Synthesis

While the compound is naturally occurring, a potential synthetic route can be envisioned starting from the more abundant precursor, chelerythrine. This would involve a two-step process:

-

Reduction: The C=N+ iminium bond and the C5-C6 double bond of chelerythrine can be reduced to form dihydrochelerythrine.

-

Hydroxyethylation: A hydroxyethyl group can then be introduced at the C-6 position.

Caption: Proposed synthetic pathway for 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine.

Biological Activity and Mechanism of Action

The most significant reported biological activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is its ability to perturb the structure and function of several key cellular organelles.

Effects on Cellular Organelles in a Parkinson's Disease Model

Technical data from commercial suppliers indicates that 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine significantly perturbs the features of early endosomes, mitochondria, and autophagosomes in olfactory cells derived from Parkinson's Disease patients.[1][4] This finding is of considerable interest due to the established role of mitochondrial dysfunction and impaired autophagy in the pathogenesis of Parkinson's disease. Olfactory dysfunction is also a well-recognized early symptom of the disease.

Biological Context and Potential Significance

Mitochondria are the primary energy producers in cells, and their dysfunction is a hallmark of many neurodegenerative disorders. Autophagy is a cellular recycling process that removes damaged organelles and protein aggregates. The impairment of this process can lead to the accumulation of toxic cellular waste, contributing to neuronal cell death.

The reported effects of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine suggest that it may modulate these critical pathways. Its ability to perturb mitochondria and autophagosomes could have either beneficial or detrimental effects depending on the context. For instance, induction of mitophagy (the selective removal of damaged mitochondria via autophagy) could be a neuroprotective mechanism. Conversely, widespread disruption of these organelles could lead to cellular stress and apoptosis.

Caption: Cellular targets of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Line: Parkinson's Disease patient-derived olfactory neurosphere-derived cells.

-

Culture Conditions: Maintain cells in appropriate culture medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Prepare a stock solution of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the culture medium. Treat cells for various time points (e.g., 6, 12, 24 hours).

Protocol 2: Immunofluorescence Staining for Organelle Morphology

-

Cell Plating: Plate treated and untreated cells on glass coverslips.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate cells with primary antibodies specific for markers of mitochondria (e.g., anti-TOM20), autophagosomes (e.g., anti-LC3), and early endosomes (e.g., anti-EEA1).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Visualize cells using a fluorescence or confocal microscope.

Protocol 3: Western Blot Analysis for Autophagy Markers

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against autophagy markers (e.g., LC3, p62) and a loading control (e.g., β-actin). Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The initial findings on the biological activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine are promising and warrant further investigation. Key areas for future research include:

-

Elucidation of the precise mechanism of action: Determining how this compound interacts with and perturbs cellular organelles at the molecular level.

-

In vivo studies: Evaluating the efficacy and safety of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine in animal models of Parkinson's disease.

-

Structure-activity relationship studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its biological activity.

-

Target identification: Identifying the specific protein targets of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine within the cell.

References

- Two pairs of new dihydrobenzophenanthridine alkaloid isolated from the root of Macleaya cord

-

Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed. ([Link])

-

Mass spectrometry-guided isolation of two new dihydrobenzophenanthridine alkaloids from Macleaya cordata - ResearchGate. ([Link])

-

Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PubMed. ([Link])

-

Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - MDPI. ([Link])

-

Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - NIH. ([Link])

- Olfactory dysfunction and its related molecular mechanisms in Parkinson's disease. (URL not available)

-

Iron loss triggers mitophagy through induction of mitochondrial ferritin - PubMed Central. ([Link])

-

The 6-hydroxydopamine model of Parkinson's disease - PubMed. ([Link])

-

Elevated PINK1/Parkin-Dependent Mitophagy and Boosted Mitochondrial Function Mediate Protection of HepG2 Cells from Excess Palmitic Acid by Hesperetin - PMC. ([Link])

-

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine - Lifeasible. ([Link])

-

Olfactory Dysfunction in Parkinson's Disease, Its Functional and Neuroanatomical Correlates - PMC. ([Link])

-

Degradation of engulfed mitochondria is rate-limiting in Optineurin-mediated mitophagy in neurons - PMC. ([Link])

-

Modulation of Serines 17 and 24 in the LC3-interacting Region of Bnip3 Determines Pro-survival Mitophagy versus Apoptosis - NIH. ([Link])

-

Behavioral characterization of the 6-hydroxidopamine model of Parkinson's disease and pharmacological rescuing of non-motor deficits. ([Link])

-

Olfactory Bulb D2/D3 Receptor Availability after Intrastriatal Botulinum Neurotoxin-A Injection in a Unilateral 6-OHDA Rat Model of Parkinson's Disease - MDPI. ([Link])

-

Synthesis of 2-(2-hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and pseudosymmetry in its crystal structure - PubMed. ([Link])

-

(PDF) Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl) - ResearchGate. ([Link])

-

[Isolation and structure elucidation of chemical constituents from Pinellia ternata] - PubMed. ([Link])

-

Isolation and partial structural characterization of macroglycolipid from rabbit erythrocyte membranes - PubMed. ([Link])

-

Synthesis of Hydroxyethyl Tetrathiatriarylmethyl Radicals OX063 and OX071 | Request PDF. ([Link])

Sources

- 1. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olfactory dysfunction and its related molecular mechanisms in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal Autophagy and Mitophagy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: Natural Sources, Isolation, and Characterization

Abstract

This technical guide provides an in-depth overview of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine, a benzophenanthridine alkaloid of interest to the scientific and drug development communities. The document details its primary natural source, the plant Macleaya cordata, and outlines established methodologies for its extraction, isolation, and purification. Furthermore, it delves into the analytical techniques for its structural elucidation and discusses its known biological activities, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Benzophenanthridine Alkaloid Landscape

The benzophenanthridine alkaloids are a significant class of isoquinoline alkaloids predominantly found in plants of the Papaveraceae, Fumariaceae, and Rutaceae families.[1] These compounds are renowned for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] Within this class, 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine has emerged as a molecule of interest due to its unique structural features and potential pharmacological applications. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical framework for its study and utilization.

Natural Provenance: Macleaya cordata

The primary documented natural source of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is Macleaya cordata (Willd.) R. Br., a perennial herb belonging to the Papaveraceae family.[3][4] Commonly known as plume poppy, this plant has a long history of use in traditional Chinese medicine.[5] Various parts of the plant, including the roots, aerial parts, and fruits, are rich in a diverse array of alkaloids.[2][6][7] While the roots and stems are often highlighted for their high alkaloid content, the fruits have also been a source for the isolation of numerous benzophenanthridine alkaloids.[2][8]

The alkaloid profile of Macleaya cordata is complex, with sanguinarine and chelerythrine being the most abundant.[6] However, it also contains a variety of other related alkaloids, including protopine, allocryptopine, and various dihydrochelerythrine derivatives.[9] The presence of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine has been confirmed in both the aerial parts and the roots of the plant.[3][10]

Biosynthesis: A Glimpse into the Alkaloid Factory

The biosynthesis of benzophenanthridine alkaloids is a complex enzymatic process originating from the amino acid tyrosine. While the specific enzymatic steps leading to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine have not been fully elucidated, the general pathway to its core structure is understood.

The pathway initiates with the conversion of tyrosine to (S)-reticuline, a pivotal intermediate in the formation of numerous isoquinoline alkaloids.[11] (S)-Reticuline is then converted to (S)-scoulerine, which undergoes a series of enzymatic modifications, including the formation of a methylenedioxy bridge and subsequent oxidations, to yield protopine. Protopine is then transformed into dihydrosanguinarine and dihydrochelerythrine, which are the immediate precursors to their respective quaternary alkaloids, sanguinarine and chelerythrine.

The formation of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine likely involves a modification of the dihydrochelerythrine core. It is hypothesized that an enzymatic reaction, possibly involving an acetyl-CoA or a related two-carbon unit donor, followed by a reduction, leads to the formation of the 1-hydroxyethyl group at the C-6 position. The precise enzymes and intermediates in this final step remain an area for future research.

Caption: Generalized biosynthetic pathway of benzophenanthridine alkaloids.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine from Macleaya cordata requires a multi-step approach involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established procedures for alkaloid extraction from this plant.[7][8][12]

4.1. Extraction of Total Alkaloids

-

Plant Material Preparation: Air-dried and powdered aerial parts or roots of Macleaya cordata are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with an alcoholic solvent, typically 95% ethanol, at room temperature or under reflux.[8] Acidified water or other organic solvents can also be employed.[8]

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH4OH) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

4.2. Fractionation and Purification

The crude alkaloid fraction is a complex mixture that requires further separation.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed. A common solvent system is a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is typically used.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully used for the separation of alkaloids from Macleaya cordata.[2] A two-phase solvent system, such as dichloromethane/methanol/hydrochloric acid aqueous solution, can be effective.[2]

Caption: Workflow for the extraction and isolation of the target compound.

Analytical Characterization

The structural elucidation of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is achieved through a combination of spectroscopic techniques.

5.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

The absolute configuration of the stereocenters can be determined by X-ray crystallography or through computational methods such as density functional theory (DFT) calculations of electronic circular dichroism (ECD) spectra.[3][10]

Table 1: Key Analytical Data

| Technique | Observation |

| HRESIMS | Provides the molecular formula. |

| ¹H NMR | Shows characteristic signals for aromatic protons, methoxy groups, the methylenedioxy group, and the protons of the 1-hydroxyethyl side chain. |

| ¹³C NMR | Displays signals corresponding to all carbon atoms in the molecule, including the quaternary carbons of the benzophenanthridine core. |

| X-ray Crystallography | Confirms the three-dimensional structure and absolute stereochemistry.[10] |

Known Biological Activities

Preliminary studies have begun to explore the biological effects of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine. Research by Nguyen et al. (2020) demonstrated that this compound can significantly perturb cellular organelles, including early endosomes, mitochondria, and autophagosomes, in a human olfactory neurosphere-derived cell line from a Parkinson's disease patient.[3] This suggests potential applications as a chemical probe for studying the biological pathways implicated in neurodegenerative diseases.[3] The broader class of benzophenanthridine alkaloids from Macleaya cordata is known to possess a range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects, indicating that further investigation into the specific activities of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is warranted.[9]

Conclusion and Future Directions

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a naturally occurring benzophenanthridine alkaloid with a defined chemical structure and a known natural source in Macleaya cordata. Established phytochemical techniques allow for its successful isolation and characterization. Initial biological screenings have revealed intriguing activities related to cellular organelle function, particularly in the context of neurodegenerative disease models.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the formation of the 1-hydroxyethyl group.

-

Optimization of Isolation Protocols: Developing more efficient and scalable methods for its purification.

-

Comprehensive Pharmacological Profiling: A thorough investigation of its biological activities to uncover its full therapeutic potential.

-

Mechanism of Action Studies: Delving deeper into the molecular mechanisms underlying its observed effects on cellular organelles.

This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

References

-

Liu, S., et al. (2020). Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography. Journal of Separation Science, 43(9-10), 1976-1983. [Link]

-

Rainbow Biotech. (n.d.). Extract Methods of Macleaya Cordata Alkaloid. [Link]

-

Lifeasible. (n.d.). Macleaya cordata Extract and Analysis. [Link]

-

Nguyen, D. T., et al. (2020). Chemical constituents from Macleaya cordata (Willd) R. Br. and their phenotypic functions against a Parkinson's disease patient-derived cell line. Bioorganic & Medicinal Chemistry, 28(21), 115732. [Link]

-

ResearchGate. (2020). Chemical Constituents from Macleaya cordata (Willd) R. Br. and Their Phenotypic Functions against a Parkinson's Disease Patient-derived Cell Line. [Link]

-

Staherb. (n.d.). Macleaya-Cordata-Extract-Total alkaloid -Sanguinarine-Chelerythrine. [Link]

-

Nguyen, T. (2020). Identification of Chemical Probes from Macleaya cordata (Willd.) R.Br. (Doctoral dissertation, Griffith University). [Link]

-

ResearchGate. (n.d.). Alkaloids from Macleaya cordata. [Link]

-

ResearchGate. (n.d.). Mass spectrometry-guided isolation of two new dihydrobenzophenanthridine alkaloids from Macleaya cordata. [Link]

-

PubMed. (2016). [Chemical Constituents from the Roots of Macleaya cordata]. [Link]

-

ResearchGate. (n.d.). Two pairs of new dihydrobenzophenanthridine alkaloid isolated from the root of Macleaya cordata. [Link]

-

National Center for Biotechnology Information. (2022). Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition. [Link]

-

PubMed. (1980). Biosynthesis of unnatural papaverine derivatives in Papaver somniferum. [Link]

-

National Center for Biotechnology Information. (2024). Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects. [Link]

-

PubMed. (1978). Biosynthesis of morphine alkaloids in Papaver bracteatum Lindl. [Link]

-

ResearchGate. (n.d.). On the Biosynthetic Pathway of Papaverine via (S)-Reticuline - Theoretical vs. Experimental Study. [Link]

Sources

- 1. Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Macleaya-Cordata-Extract-Total alkaloid -Sanguinarine-Chelerythrine [natural-ingredient.net]

- 6. [Chemical Constituents from the Roots of Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rainbowextract.com [rainbowextract.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of morphine alkaloids in Papaver bracteatum Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]

- 12. DSpace [research-repository.griffith.edu.au]

A Technical Guide to the Biosynthesis of Benzophenanthridine Alkaloids: From Precursor to Product

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzophenanthridine alkaloids, a significant subclass of benzylisoquinoline alkaloids (BIAs), are plant-derived specialized metabolites renowned for their potent pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] Compounds such as sanguinarine, chelerythrine, and macarpine are of considerable interest for drug development and agricultural applications.[1][2][3][4] This technical guide provides an in-depth exploration of the intricate biosynthetic pathway responsible for their creation, from the primary metabolic precursor L-tyrosine to the final complex tetracyclic structures. We will dissect the enzymatic cascade, elucidate the mechanisms of key catalytic steps, discuss the regulatory networks governing their production, and provide validated methodologies for pathway analysis and engineering. This document is designed to serve as a foundational resource for professionals seeking to understand, harness, and engineer the production of these valuable natural products.

Part 1: The Core Biosynthetic Pathway: A Journey in Molecular Transformation

The synthesis of benzophenanthridine alkaloids is a multi-step, highly orchestrated enzymatic process primarily characterized in plant families such as Papaveraceae and Rutaceae.[2][3][5] The pathway can be conceptualized as a series of modular transformations, beginning with a common BIA precursor and proceeding through several key intermediates.

The Foundation: Formation of the Central Precursor, (S)-Reticuline

All benzylisoquinoline alkaloids, including the benzophenanthridines, originate from the aromatic amino acid L-tyrosine.[1] A series of foundational enzymatic reactions converts two molecules of L-tyrosine into the pivotal branch-point intermediate, (S)-reticuline.[1][6]

-

Tyrosine to Dopamine and 4-HPAA: L-tyrosine is first hydroxylated and decarboxylated to form dopamine, while another molecule is converted to 4-hydroxyphenylacetaldehyde (4-HPAA).[1]

-

Condensation to (S)-Norcoclaurine: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) , to yield (S)-norcoclaurine.[1][6]

-

Functionalization to (S)-Reticuline: A sequence of methylation and hydroxylation reactions, catalyzed by a suite of enzymes including 6-O-methyltransferase (6OMT) , coclaurine N-methyltransferase (CNMT) , and a cytochrome P450 hydroxylase (N-methylcoclaurine 3'-hydroxylase, CYP80B3 ), culminates in the formation of (S)-reticuline.[1][7] This molecule is the last common precursor for a vast array of BIA structural classes and represents a critical metabolic nexus.[6][8]

The Commitment Step: Berberine Bridge Formation

The pathway to benzophenanthridines diverges with the conversion of (S)-reticuline to (S)-scoulerine. This irreversible step is catalyzed by the Berberine Bridge Enzyme (BBE) , a flavin-dependent oxidase.[6][7][9][10]

-

Mechanism of Action: BBE catalyzes a unique oxidative cyclization, forming a C-C bond between the N-methyl group and the phenolic ring of (S)-reticuline to create the eponymous "berberine bridge".[9] This reaction establishes the core tetracyclic protoberberine scaffold. While the precise mechanism has been a subject of debate, evidence points towards a stepwise process involving the oxidation of the N-methyl group to a methylene iminium ion intermediate, followed by a nucleophilic attack from the deprotonated phenol to close the ring.[10][11] This conversion is often a rate-limiting step in the biosynthesis of downstream alkaloids.[7][12]

Building the Scaffold: From (S)-Scoulerine to (S)-Stylopine

(S)-scoulerine undergoes further modification by two sequential cytochrome P450-dependent enzymes to form methylenedioxy bridges, a characteristic feature of many benzophenanthridines.

-

(S)-Scoulerine → (S)-Cheilanthifoline: The first bridge is formed by cheilanthifoline synthase (CFS) , a CYP719A family enzyme, which acts on the A ring of the protoberberine structure.[12][13][14]

-

(S)-Cheilanthifoline → (S)-Stylopine: The second bridge is installed on the D ring by stylopine synthase (SPS) , another CYP719A enzyme, yielding (S)-stylopine.[12][13][14][15][16]

The Protopine Branch: N-Methylation and Hydroxylation

(S)-stylopine is shunted towards the protopine branch of the pathway, which serves as the immediate precursor to the benzophenanthridine core.

-

N-Methylation: (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) catalyzes the stereoselective N-methylation of (S)-stylopine to produce (S)-cis-N-methylstylopine.[13][17][18][19] This step is crucial, as downstream enzymes are specific for this N-methylated stereoisomer.[18]

-

Hydroxylation: The cytochrome P450 enzyme (S)-cis-N-methylstylopine 14-hydroxylase (MSH) introduces a hydroxyl group at the C-14 position.[6][12][13]

Final Assembly: Ring Cleavage and Oxidation

The final steps involve a remarkable molecular rearrangement and oxidation to generate the aromatic benzophenanthridine structure.

-

Protopine Formation and Rearrangement: The product of MSH activity is converted to protopine, which is then hydroxylated at the C-6 position by protopine 6-hydroxylase (P6H) , another P450 enzyme.[6][12][13][20] The resulting 6-hydroxyprotopine is unstable and undergoes spontaneous cleavage of the N-C8 bond and rearrangement to form dihydrosanguinarine.[13]

-

Aromatization: The final step is the oxidation of dihydrosanguinarine to the fully aromatic sanguinarine. This is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) , a copper-containing enzyme that utilizes molecular oxygen and produces hydrogen peroxide.[6][21][22][23] DBOX exhibits broader substrate specificity, also catalyzing the formation of chelerythrine and macarpine from their respective dihydro- precursors.[21][22][24]

Visualization of the Core Biosynthetic Pathway

The following diagram illustrates the sequential conversion of (S)-Reticuline to Sanguinarine.

Caption: Core biosynthetic pathway from (S)-Reticuline to Sanguinarine.

Part 2: Deep Dive into Key Enzymes

The efficiency and specificity of the benzophenanthridine pathway are dictated by a specialized cohort of enzymes. Understanding their properties is paramount for any metabolic engineering or drug discovery effort.

| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) | Cofactor/Prosthetic Group |

| Berberine Bridge Enzyme | BBE | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine | FAD (covalently bound) |

| Cheilanthifoline Synthase | CFS | 1.14.21.1 | (S)-Scoulerine, NADPH, O₂ | (S)-Cheilanthifoline, NADP⁺ | Heme (Cytochrome P450) |

| Stylopine Synthase | SPS | 1.14.21.2 | (S)-Cheilanthifoline, NADPH, O₂ | (S)-Stylopine, NADP⁺ | Heme (Cytochrome P450) |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | 2.1.1.122 | (S)-Stylopine, SAM | (S)-cis-N-Methylstylopine, SAH | S-Adenosyl Methionine (SAM) |

| Protopine 6-hydroxylase | P6H | 1.14.13.55 | Protopine, NADPH, O₂ | 6-Hydroxyprotopine, NADP⁺ | Heme (Cytochrome P450) |

| Dihydrobenzophenanthridine Oxidase | DBOX | 1.5.3.12 | Dihydrosanguinarine, O₂ | Sanguinarine, H₂O₂ | Copper (Cu²⁺) |

Part 3: Regulation of Biosynthesis

Benzophenanthridine alkaloid production is not constitutive but is instead tightly regulated in response to developmental cues and environmental stimuli, particularly pathogen attack.

-

Transcriptional Control: The expression of biosynthetic genes is coordinately regulated by families of transcription factors, including WRKY and basic helix-loop-helix (bHLH) proteins.[13][25] These factors bind to specific cis-regulatory elements in the promoters of pathway genes, activating transcription in a coordinated fashion.

-

Elicitor Induction: Biosynthesis is strongly induced by elicitors, which are molecules that signal a pathogen or herbivore attack.[23][26] Both biotic elicitors (e.g., fungal cell wall fragments) and abiotic elicitors (e.g., quercetin) can trigger a signaling cascade that leads to increased transcription of pathway genes and subsequent alkaloid accumulation.[23][27] This response is part of the plant's chemical defense system.

-

Signal Transduction: The induction process requires de novo RNA and protein synthesis.[27] Evidence also suggests the involvement of calcium-dependent signaling pathways, where elicitor perception leads to an influx of Ca²⁺ ions, which act as a secondary messenger to activate downstream kinases and transcription factors.[27]

Part 4: Methodologies for Pathway Elucidation and Engineering

Validating enzyme function and quantifying metabolites are core activities in the study and application of this pathway. The following protocols provide a framework for these essential tasks.

Experimental Protocol: Heterologous Expression and Functional Characterization of a Plant Cytochrome P450 (e.g., Stylopine Synthase)

This protocol describes the expression of a plant P450 enzyme in Saccharomyces cerevisiae (yeast), a common heterologous host, for functional validation.

-

Gene Synthesis and Cloning:

-

Obtain the coding sequence for the target P450 (e.g., Eschscholzia californica SPS). Codon-optimize the sequence for expression in S. cerevisiae.

-

Synthesize the gene and clone it into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Co-clone a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) into the same or a compatible vector, as P450s require a CPR partner for electron transfer.

-

-

Yeast Transformation:

-

Transform the expression construct(s) into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

-

Select for successful transformants on appropriate selective media (e.g., SC-Ura).

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective synthetic complete (SC) media containing glucose.

-

Inoculate a larger volume of SC media containing galactose (to induce expression) and raffinose with the starter culture.

-

Incubate at 30°C with shaking for 48-72 hours to allow for protein expression.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation.

-

Wash the cell pellet with a chilled buffer (e.g., TEK buffer: 50 mM Tris-HCl, 1 mM EDTA, 100 mM KCl, pH 7.5).

-

Resuspend cells in the same buffer containing protease inhibitors and mechanically lyse the cells using glass beads and vortexing.

-

Perform a differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction containing the P450s.

-

-

In Vitro Enzyme Assay:

-

Resuspend the microsomal pellet in a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Set up the reaction mixture containing: the microsomal fraction, the substrate ((S)-Cheilanthifoline), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Initiate the reaction by adding the substrate. Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the product into the organic solvent.

-

Evaporate the solvent and resuspend the residue in methanol.

-

Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product ((S)-Stylopine) by comparing its retention time and mass spectrum to an authentic standard.

-

Analytical Workflow: LC-MS/MS for Metabolite Profiling

Caption: General workflow for analysis of benzophenanthridine alkaloids.

Part 5: Applications in Metabolic Engineering and Drug Development

The elucidation of the benzophenanthridine biosynthetic pathway has opened the door to producing these high-value compounds in engineered microbial systems, circumventing the challenges of plant cultivation.[28][29][30]

-

Microbial Factories: The entire 17-gene pathway for sanguinarine production has been successfully reconstituted in Saccharomyces cerevisiae, demonstrating the feasibility of de novo synthesis from simple sugars.[31] Similar efforts in E. coli are also underway.[25] These platforms offer scalable, contained, and optimizable production of target alkaloids.

-

Pathway Optimization: A key challenge in metabolic engineering is overcoming bottlenecks and balancing pathway flux.[7][12][32] Strategies include overexpressing rate-limiting enzymes like BBE, optimizing the expression of P450/CPR pairs, and compartmentalizing pathway segments within the microbial cell.[7][33]

-

Novel Compound Generation: With a complete toolkit of biosynthetic enzymes, combinatorial biosynthesis becomes possible. By mixing and matching enzymes from different pathways or using directed evolution to alter enzyme specificity, novel "unnatural" alkaloids with potentially enhanced or new pharmacological activities can be created.

This guide provides a comprehensive overview of the biosynthesis of benzophenanthridine alkaloids, offering both foundational knowledge and practical insights. As research continues to unravel the finer points of regulation and catalysis, the potential to engineer these complex pathways for human benefit will undoubtedly expand.

References

-

Winkler, A., et al. (2008). A concerted mechanism for berberine bridge enzyme. Nature Chemical Biology. [Link]

-

Laines-Hidalgo, J. I., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. Molecules. [Link]

-

Gaw-Ambler, F. J., et al. (2016). Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme. Biochemistry. [Link]

-

Proteopedia. Tetrahydroprotoberberine N-methyltransferase. Proteopedia, life in 3D. [Link]

-

Wikipedia. Dihydrobenzophenanthridine oxidase. Wikipedia. [Link]

-

van der Meer, J. R., et al. (2020). Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. Biochemistry. [Link]

-

Cai, Y., et al. (2022). Berberine bridge enzyme-like oxidase-catalysed double bond isomerization acts as the pathway switch in cytochalasin synthesis. Nature Communications. [Link]

-

Parveen, A., et al. (2024). “Stepwise or concerted or a hybrid mechanism for berberine bridge enzyme?”: A computational mechanistic study by QM-MM and QM methods. Journal of Molecular Structure. [Link]

-

Laines-Hidalgo, J. I., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. PubMed Central. [Link]

-

SciSpace. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. SciSpace. [Link]

-

Wikipedia. (S)-stylopine synthase. Wikipedia. [Link]

-

Han, N., et al. (2016). Research Progress on Natural Benzophenanthridine Alkaloids and their Pharmacological Functions: A Review. Natural Product Communications. [Link]

-

Al-Saeedi, F. I., et al. (2024). Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective. PubMed Central. [Link]

-

Lang, D. E., et al. (2019). Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition. Journal of Biological Chemistry. [Link]

-

Lang, D. E., et al. (2019). Structure-function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition. ResearchGate. [Link]

-

Laines-Hidalgo, J. I., et al. (2022). An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications. MDPI. [Link]

-

Sato, F., et al. (2001). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. The metabolic pathway of sanguinarine and chelerythrine. ResearchGate. [Link]

-

ResearchGate. The metabolic pathway of sanguinarine and chelerythrine. Protopine... ResearchGate. [Link]

-

IUBMB Enzyme Nomenclature. EC 1.5.3.12. IUBMB. [Link]

-

Gou, J., et al. (2024). De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast. Nature Communications. [Link]

-

Facchini, P. J. (2001). ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. Annual Review of Plant Physiology and Plant Molecular Biology. [Link]

-

Ignatov, A., et al. (1998). Quercetin-induced benzophenanthridine alkaloid production in suspension cell cultures of Sanguinaria canadensis. Journal of Natural Products. [Link]

-

Liu, M., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2019). Structure-function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition. ResearchGate. [Link]

-

ExPASy. EC 1.5.3.12 - dihydrobenzophenanthridine oxidase. ExPASy. [Link]

-

ResearchGate. Benzophenanthridine and Related Alkaloids. ResearchGate. [Link]

-

Arakawa, H., et al. (1992). Purification and characterization of dihydrobenzophenanthridine oxidase from elicited Sanguinaria canadensis cell cultures. Archives of Biochemistry and Biophysics. [Link]

-

Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology. [Link]

-

Li, G., et al. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. Synthetic and Systems Biotechnology. [Link]

-

ResearchGate. Complete biosynthetic pathway for the production of sanguinarine in yeast. ResearchGate. [Link]

-

Fingerprint. Enzymology and molecular biology of alkaloid biosynthesis. Fingerprint. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]

-

Leonard, E., et al. (2010). Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems. Current Opinion in Biotechnology. [Link]

-

Hughes, E. H., & Shanks, J. V. (2002). Metabolic engineering of plants for alkaloid production. Metabolic Engineering. [Link]

-

Leonard, E., et al. (2009). Opportunities in metabolic engineering to facilitate scalable alkaloid production. Nature Chemical Biology. [Link]

-

ResearchGate. (2018). Microbial production of (S)-stylopine by the co-expression of three biosynthetic enzymes in Pichia pastoris. ResearchGate. [Link]

-

MDPI. (2024). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. MDPI. [Link]

-

Semantic Scholar. (2008). Figure 4.15 from CHAPTER IV : PRODUCTION OF ( R , S )-RETICULINE AND DOWNSTREAM BENZYLISOQUINOLINE ALKALOIDS IN SACCHAROMYCES CEREVISIAE Adapted from Hawkins. Semantic Scholar. [https://www.semanticscholar.org/paper/Figure-4.15-from-CHAPTER-IV-%3A-PRODUCTION-OF-(-R-%2C-Smolke/013b0d2d2572583842c65a58189736c99c546419]([Link]

-

PubChem. Stylopine. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications (2022) | José Ignacio Laines-Hidalgo | 31 Citations [scispace.com]

- 5. Research Progress on Natural Benzophenanthridine Alkaloids and their Pharmacological Functions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotechnological Advances in Sanguinarine and Chelerythrine Production from Plume Poppy (Macleaya cordata): A Gene Editing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 10. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (S)-stylopine synthase - Wikipedia [en.wikipedia.org]

- 16. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Dihydrobenzophenanthridine oxidase - Wikipedia [en.wikipedia.org]

- 22. EC 1.5.3.12 [iubmb.qmul.ac.uk]

- 23. Purification and characterization of dihydrobenzophenanthridine oxidase from elicited Sanguinaria canadensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. EC 1.5.3.12 - dihydrobenzophenanthridine oxidase. [ebi.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. tarjomefa.com [tarjomefa.com]

- 27. Quercetin-induced benzophenanthridine alkaloid production in suspension cell cultures of Sanguinaria canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Metabolic engineering of plants for alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Opportunities in metabolic engineering to facilitate scalable alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a naturally occurring benzophenanthridine alkaloid isolated from the root of Macleaya cordata[1]. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its effects on cellular organelles implicated in neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a derivative of the well-known alkaloid chelerythrine. The addition of a 1-hydroxyethyl group at the 6-position and the reduction of the C5-C6 double bond significantly alter its spatial conformation and potential biological interactions compared to its parent compound.

Structural Elucidation

The definitive structure of (±)-(S)-6-((R)-1-hydroxyethyl) dihydrochelerythrine was elucidated through extensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallographic analysis[1].

Physicochemical Data

While specific experimental data for 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is not widely available in public literature, the properties of its parent compound, dihydrochelerythrine, provide a useful reference point.

| Property | Value (for Dihydrochelerythrine) | Reference |

| Molecular Formula | C23H23NO5 | [2] |

| Molecular Weight | 393.43 g/mol | [2] |

| Melting Point | 164-165 °C | [3] |

| Boiling Point (Predicted) | 565.9 ± 50.0 °C | [3] |

| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.36 ± 0.20 | [3] |

| Solubility | Soluble in DMSO (50 mg/mL with ultrasonic and warming) | [3] |

| Appearance | White to Off-White Powder | [4] |

Natural Occurrence and Isolation

6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a natural product found in plants of the Papaveraceae family, most notably Macleaya cordata (Willd.) R. Br., also known as the plume poppy[1][5].

Isolation Protocol Outline

The isolation of this alkaloid typically involves a multi-step process from the dried and powdered roots of Macleaya cordata.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. Dihydrochelerythrine and its derivatives: Synthesis and their application as potential G-quadruplex DNA stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction of Total Alkaloids from Macleaya cordata: Ingenta Connect [ingentaconnect.com]

- 5. maxapress.com [maxapress.com]

Mechanism of action of chelerythrine derivatives.

An In-Depth Technical Guide to the Mechanism of Action of Chelerythrine and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chelerythrine, a benzophenanthridine alkaloid derived from plants such as Chelidonium majus, is a multifaceted compound with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical cellular pathways. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of chelerythrine and its derivatives. We delve into its role as a potent protein kinase C (PKC) inhibitor, its intricate mechanisms for inducing apoptosis via both reactive oxygen species (ROS)-dependent and -independent mitochondrial pathways, its disruption of bacterial integrity, and its modulation of inflammatory responses. This document synthesizes current research to offer an authoritative resource, complete with detailed experimental protocols and visual pathway diagrams, to support and guide future research and drug development efforts.

Core Cellular Mechanisms of Chelerythrine

Chelerythrine's diverse pharmacological effects are not attributable to a single mode of action but rather to its engagement with several fundamental cellular processes. Structurally, it exists in two distinct conformations: a positively charged iminium form and an uncharged pseudo-base, which influences its biological interactions.[1]

Inhibition of Protein Kinase C (PKC)

Historically, chelerythrine was first recognized as a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), a family of enzymes crucial for regulating cell proliferation, differentiation, and survival.[1][4][5]

-

Mechanism of Inhibition: Chelerythrine interacts directly with the catalytic domain of PKC. It acts as a competitive inhibitor with respect to the phosphate-accepting substrate (e.g., histone) and a non-competitive inhibitor concerning ATP.[5] This mode of action distinguishes it from inhibitors that target the ATP-binding pocket. The half-maximal inhibition (IC50) of rat brain PKC occurs at approximately 0.66 µM.[5] Furthermore, chelerythrine has been shown to impede the translocation of PKC isozymes from the cytosol to the cell membrane, a critical step for their activation.[6]

-

Functional Consequences: By inhibiting PKC, chelerythrine disrupts downstream signaling cascades, which can induce cell cycle arrest and contribute to its pro-apoptotic and anticancer effects.[1] However, it is crucial to note that while PKC inhibition is a significant aspect of its activity, some studies suggest that certain biological outcomes, such as apoptosis in cardiac myocytes, may be mediated by PKC-independent pathways like ROS generation.[7] Additionally, its specificity has been debated, as it can interact with other targets like cyclic nucleotide phosphodiesterases at concentrations used for PKC inhibition.[8]

Multifaceted Induction of Apoptosis

A primary driver of chelerythrine's anticancer efficacy is its profound ability to induce programmed cell death (apoptosis). This is achieved through a complex interplay of signaling events targeting the mitochondria, endoplasmic reticulum, and key survival pathways.

-

Generation of Reactive Oxygen Species (ROS): A central mechanism is the rapid induction of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), within cells.[7][9] This surge in ROS overwhelms cellular antioxidant defenses, creating a state of oxidative stress that damages DNA, lipids, and proteins.[4][9] The generation of these lethal ROS levels is proposed to occur through a mechanism of enzyme-catalyzed redox cycling, where chelerythrine alternates between reduced and oxidized forms.[9] In human renal cell carcinoma, this ROS production leads to endoplasmic reticulum (ER) stress and inactivation of the STAT3 survival pathway, culminating in apoptosis.[10]

-

Mitochondrial Pathway of Apoptosis (Intrinsic Pathway): Chelerythrine directly targets mitochondria to initiate apoptosis through several routes:

-

ROS-Mediated Cytochrome c Release: The increase in intracellular ROS triggers the release of cytochrome c from the mitochondria into the cytoplasm, a key event in activating the caspase cascade.[7]

-

Bax/Bak-Independent Apoptosis: Remarkably, chelerythrine can induce apoptosis even in cells lacking the essential pro-apoptotic proteins Bax and Bak, which are gatekeepers of the mitochondrial pathway for most apoptotic stimuli.[11][12] This indicates the existence of an alternative, potent cell death mechanism.

-

Mitochondrial Permeability Transition Pore (mPTP): The Bax/Bak-independent pathway involves the opening of the mitochondrial permeability transition pore. This is evidenced by chelerythrine-induced mitochondrial swelling and loss of mitochondrial membrane potential (ΔΨm), effects that can be inhibited by cyclosporine A, a known mPTP inhibitor.[11]

-

Direct Bcl-2 Family Inhibition: Chelerythrine has been identified as an inhibitor of the anti-apoptotic protein Bcl-xL, allowing it to directly trigger mitochondrial dysfunction.[11] It can downregulate the expression of Bcl-xL while upregulating pro-apoptotic proteins like Bax.[4]

-

-

Disruption of Calcium Homeostasis: Chelerythrine inhibits the activity of cellular calcium pumps like SERCA (Sarco/endoplasmic reticulum Ca²⁺-ATPase) and PMCA (Plasma membrane Ca²⁺-ATPase).[1] This disrupts calcium balance, leading to an accumulation of Ca²⁺ in the cytoplasm, which in turn causes a forced influx of calcium into the mitochondria. This mitochondrial calcium overload is a potent trigger for apoptosis.[1]

-

Inhibition of Survival Pathways: The compound has been shown to suppress critical cell survival signaling, notably by downregulating the phosphorylation and activation of the Akt/mTOR pathway.[4]

The convergence of these pathways—PKC inhibition, ROS generation, mitochondrial disruption, and survival pathway suppression—creates a robust and multifaceted pro-apoptotic stimulus, making chelerythrine a formidable agent against cancer cells.[13]

Caption: Core apoptotic pathways induced by chelerythrine.

Antibacterial Mechanism

Chelerythrine exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus species, and Streptococcus agalactiae.[14][15][16] Its multi-target mechanism makes it a promising candidate for combating antibiotic resistance.

-

Cell Wall and Membrane Disruption: The primary antibacterial action is the destruction of the bacterial cell wall and membrane.[1][14][17] This leads to increased membrane permeability, causing the leakage of essential intracellular components like proteins and ATP, ultimately resulting in cell death.[14][16]

-

Inhibition of Macromolecule Synthesis: Chelerythrine interferes with fundamental biosynthetic processes, including the inhibition of protein and DNA synthesis.[14][18]

-

Interference with Cell Division: In some bacteria, such as Xanthomonas oryzae, chelerythrine has been shown to inhibit the formation of the Z-ring, a critical step in bacterial cell division, leading to filamentous growth.[18]

-

Induction of Oxidative Stress: Similar to its effect on eukaryotic cells, chelerythrine can induce the accumulation of ROS in bacteria, triggering oxidative stress that contributes to its bactericidal effect.[16][18]

Caption: Multi-target antibacterial mechanism of chelerythrine.

Anti-inflammatory Activity

Chelerythrine demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways.[19][20]

-

Inhibition of Inflammatory Mediators: It inhibits the cyclooxygenase-2 (COX-2) enzyme, which reduces the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[19][20]

-

Modulation of Transcription Factors: Chelerythrine can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3][19] This effect is often mediated through the activation of the Nrf2 antioxidant response pathway, which in turn leads to reduced nuclear translocation of the NF-κB p65 subunit.[3][19]

-

Reduction of Pro-inflammatory Cytokines: Treatment with chelerythrine markedly suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][21]

Quantitative Activity of Chelerythrine

The potency of chelerythrine varies depending on the target and cell type. The following table summarizes key quantitative data reported in the literature.

| Target/Process | Cell Line / System | Measurement | Value | Reference |

| Protein Kinase C (PKC) | Rat Brain | IC₅₀ | 0.66 µM | [5] |

| Protein Kinase C (PKC) | Rat Brain | Kᵢ (vs. Histone) | 0.7 µM | [5] |

| Cytotoxicity | L-1210 Tumor Cells | IC₅₀ | 0.053 µM | [22] |

| Antibacterial Activity | S. aureus, MRSA, ESBLs-SA | MIC | 0.156 mg/mL | [14][17] |

| Antibacterial Activity | Streptococcus agalactiae | MIC | 256 µg/mL | [16] |

| Antibacterial Activity | Xanthomonas oryzae pv. oryzae | MIC | 1.25 µg/mL | [18] |

Key Experimental Protocols

To facilitate further research, this section provides step-by-step methodologies for key assays used to validate the mechanisms of action of chelerythrine derivatives.

Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to quantify PKC activity and its inhibition by chelerythrine.

Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.

Methodology:

-

Reagent Preparation: Prepare assay buffers, recombinant human PKC enzyme, a suitable PKC substrate peptide, and a stock solution of chelerythrine in DMSO.

-

Reaction Setup: In a 96-well plate, add 5 µL of the PKC substrate/assay buffer solution to each well.

-

Inhibitor Addition: Add 2.5 µL of chelerythrine at various concentrations (serial dilutions) to the test wells. Add 2.5 µL of DMSO vehicle to the "no inhibitor" control wells.

-

Enzyme Addition: Initiate the reaction by adding 2.5 µL of the diluted PKC enzyme solution to all wells. Mix gently.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Stop the kinase reaction and measure ADP production by adding 10 µL of an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 20 µL of Kinase Detection Reagent (containing luciferase/luciferin) to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition for each chelerythrine concentration relative to the "no inhibitor" control and determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor].

Protocol: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[23][24]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, A375) in a 6-well plate and allow them to adhere. Treat the cells with desired concentrations of chelerythrine for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet twice with 1 mL of cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol: Measurement of Intracellular ROS

Principle: This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[25]

Methodology:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution in serum-free medium to each well.

-

Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

-

Treatment: Remove the H₂DCFDA solution and wash the cells once with warm PBS. Add 100 µL of medium containing the desired concentrations of chelerythrine. Include a vehicle control and a positive control for ROS induction (e.g., menadione or H₂O₂).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[25] Measurements can be taken kinetically over time or as an endpoint reading after a specific incubation period (e.g., 1-2 hours).

-

Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Protocol: DNA Damage Assessment by Comet Assay (Single-Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[26][27] When lysed and subjected to electrophoresis, the damaged DNA (fragments and relaxed loops) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[27]

Methodology:

-

Cell Treatment and Harvesting: Treat cells with chelerythrine as described previously. Harvest the cells by gentle scraping or trypsinization and resuspend at ~1 x 10⁵ cells/mL in cold PBS.

-

Slide Preparation: Mix a small volume (~10 µL) of the cell suspension with ~75 µL of low-melting-point agarose at 37°C.

-

Embedding: Quickly pipette the mixture onto a specially coated microscope slide and cover with a coverslip. Allow the agarose to solidify on a cold plate for 10 minutes.

-

Cell Lysis: Carefully remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the DNA as a nucleoid.

-

DNA Unwinding (Alkaline Comet): To detect single-strand breaks, place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., ~25V, 300 mA) for 20-30 minutes in the cold.

-

Neutralization and Staining: Gently remove the slides, neutralize them with a neutralization buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment, which are all indicators of the extent of DNA damage.

References

- Title: Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed Source: PubMed URL

- Title: Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed Source: PubMed URL

- Title: Chelerythrine - Wikipedia Source: Wikipedia URL

- Title: Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - MDPI Source: MDPI URL

- Title: Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed Source: PubMed URL

- Title: Methods to detect apoptotic cell death - PubMed Source: PubMed URL

- Title: Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed Source: PubMed URL

- Title: Cell Apoptosis/Methods for the detection of apoptosis - MedchemExpress.

- Title: A New Luminescent Assay for Detection of Reactive Oxygen Species Source: Promega URL

- Title: Production of hydrogen peroxide and redox cycling can explain how sanguinarine and chelerythrine induce rapid apoptosis - PubMed Source: PubMed URL

- Title: Protein kinase C inhibitor chelerythrine disrupts memory formation in chicks - PubMed - NIH Source: National Institutes of Health URL

- Title: Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - MDPI Source: MDPI URL

- Title: Reactive Oxygen Species (ROS) Assays - Cell Biolabs, Inc.

- Title: Common Methods for Cell Apoptosis Detection: Principles, Applications - AntBio Source: AntBio URL

- Title: Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed Source: PubMed URL

- Title: Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed Source: PubMed URL

- Title: Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn)

- Title: Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn)

- Title: Methodologies for Detecting Environmentally-Induced DNA Damage and Repair - PMC Source: National Institutes of Health URL

- Title: In Vitro and in Vivo Activity of Protein Kinase C Inhibitor Chelerythrine Chloride Induces Tumor Cell Toxicity - AACR Journals Source: AACR Journals URL

- Title: Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases - PubMed Source: PubMed URL

- Title: DNA Damage Assays - Champions Oncology Source: Champions Oncology URL

- Title: Northern lights assay: a versatile method for comprehensive detection of DNA damage Source: Oxford Academic URL

- Title: Chelerythrine-Mediated Growth Inhibition and Resistance Mechanism in Bacillus tropicus Source: MDPI URL

- Title: Reactive Oxygen Species (ROS)

- Title: Microplate Assays for Reactive Oxygen Species | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL

- Title: Seven Assays to Detect Apoptosis - CST Blog - Cell Signaling Technology Source: Cell Signaling Technology URL

- Title: What are the best methods to study apoptosis?

- Title: Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PubMed Central Source: National Institutes of Health URL

- Title: Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC - NIH Source: National Institutes of Health URL

- Title: Antibacterial Effect and Mechanism of Chelerythrine on Xanthomonas oryzae pv.

- Title: Oxidative stress assays and oxidative stress markers | Abcam Source: Abcam URL

- Title: Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice - PubMed Source: PubMed URL

- Title: Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae Source: Springer URL

- Title: Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - MDPI Source: MDPI URL

- Title: Application Notes and Protocols for Protein Kinase C (PKC)

- Title: Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC - PubMed Central Source: National Institutes of Health URL

- Title: Reactive oxygen species (ROS)‐related signaling induced by...

- Title: Protein Kinase C (PKC)

- Title: PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941 Source: PanVera Corporation URL

- Title: A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - NIH Source: National Institutes of Health URL

- Title: Enzyme Assays for Protein Kinase C Activity - Springer Nature Experiments Source: Springer Nature URL

- Title: Analysis of the effects of chelerythrine treatment on the formation of...

- Title: Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - MDPI Source: MDPI URL

- Title: WO2002013803A2 - Chelerythrine-based therapies for cancer - Google Patents Source: Google Patents URL

- Title: Chelerythrine Chloride Inhibits Stemness of Melanoma Cancer Stem-Like Cells (CSCs)

- Title: Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - Frontiers Source: Frontiers URL

- Title: Chelerythrine ameliorates rheumatoid arthritis by modulating the AMPK/mTOR/ULK-1 signaling pathway - ResearchGate Source: ResearchGate URL

Sources

- 1. Chelerythrine - Wikipedia [en.wikipedia.org]

- 2. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer [mdpi.com]

- 3. Frontiers | Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein kinase C translocation from cytosol to membrane by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chelerythrine, a protein kinase C inhibitor, interacts with cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of hydrogen peroxide and redox cycling can explain how sanguinarine and chelerythrine induce rapid apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chelerythrine induces apoptosis via ROS-mediated endoplasmic reticulum stress and STAT3 pathways in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chelerythrine induces apoptosis through a Bax/Bak-independent mitochondrial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species-independent rapid initiation of mitochondrial apoptotic pathway by chelerythrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial activity and mechanism of chelerythrine against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity [mdpi.com]

- 22. WO2002013803A2 - Chelerythrine-based therapies for cancer - Google Patents [patents.google.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. antbioinc.com [antbioinc.com]

- 25. assaygenie.com [assaygenie.com]

- 26. mdpi.com [mdpi.com]

- 27. championsoncology.com [championsoncology.com]

Biological activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine.

An In-Depth Technical Guide to the Biological Activity of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine

Authored by: A Senior Application Scientist

Preamble: Navigating the Frontier of Benzophenanthridine Alkaloid Research